2-(3-Methoxyoxetan-3-yl)acetic acid

Description

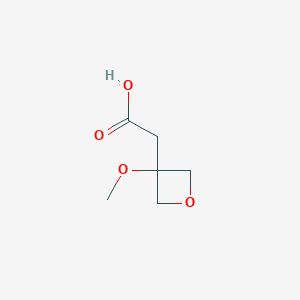

2-(3-Methoxyoxetan-3-yl)acetic acid is a substituted acetic acid derivative featuring a 3-methoxyoxetane ring. The methoxy group on the oxetane ring may influence reactivity, such as altering hydrolysis rates or hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-(3-methoxyoxetan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-6(2-5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGOKBBRYNOANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of Epoxide Precursors

A widely adopted method involves the cyclization of epoxide derivatives. For example, 3-methoxy-3-(hydroxymethyl)oxetane can be synthesized via base-mediated cyclization of glycidyl ether precursors. The reaction typically employs potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The resulting oxetane intermediate is subsequently functionalized with an acetic acid group through nucleophilic substitution or ester hydrolysis.

Key Variables:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents ring-opening |

| Base | t-BuOK | Enhances cyclization rate |

| Solvent | THF | Stabilizes intermediates |

Ring-Opening Polymerization of Tetrahydrofuran Derivatives

Alternative approaches utilize ring-opening reactions of tetrahydrofuran (THF) analogs. For instance, 3-methoxy-THF undergoes acid-catalyzed ring-opening followed by re-cyclization to form the oxetane structure. This method, while less common, offers scalability in industrial settings.

Functionalization Strategies for Acetic Acid Moiety

After forming the oxetane ring, introducing the acetic acid group requires precise control to avoid destabilizing the strained oxetane structure.

Nucleophilic Substitution with Halogenated Acetates

Ethyl bromoacetate is reacted with the oxetane intermediate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃). The reaction proceeds via an SN2 mechanism, yielding ethyl 2-(3-methoxyoxetan-3-yl)acetate, which is hydrolyzed to the target acid using lithium hydroxide (LiOH) in tetrahydrofuran/water.

Reaction Scheme:

Direct Carboxylation Using Carbon Dioxide

Emerging methodologies exploit CO₂ as a carboxylation agent. Under high-pressure conditions (20–50 bar), the oxetane derivative reacts with CO₂ in the presence of a copper(I) catalyst, directly forming the acetic acid derivative. This approach aligns with green chemistry principles but currently faces yield limitations (~40–50%).

Industrial Production and Scalability

Industrial synthesis prioritizes cost-efficiency and reproducibility, often employing continuous flow reactors.

Continuous Flow Synthesis

A two-step continuous process is described in recent patents:

-

Oxetane Formation: Epoxide precursors are cyclized in a microreactor at 10°C with residence times <5 minutes.

-

Carboxylation: The intermediate reacts with CO₂ in a high-pressure tubular reactor, achieving 65% conversion.

Advantages:

-

Reduced side reactions due to precise temperature control.

-

Higher throughput compared to batch processes.

Purification Techniques

Crystallization remains the gold standard for isolating this compound. Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity. Alternative methods, such as chromatography, are avoided industrially due to cost constraints.

Analytical Characterization

Confirming the structure and purity of the compound requires multimodal analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyoxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anti-inflammatory Properties

Recent studies have indicated that derivatives of 2-(3-methoxyoxetan-3-yl)acetic acid exhibit significant anti-inflammatory effects. This is particularly relevant in the context of autoimmune diseases where modulation of inflammatory pathways can lead to therapeutic benefits. For instance, compounds derived from this acid have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions like rheumatoid arthritis and psoriasis .

1.2. Anticancer Activity

Research has demonstrated that this compound derivatives can interfere with cancer cell proliferation. In vitro studies have reported that these compounds induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, thereby presenting a promising avenue for anticancer drug development .

1.3. Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of novel bioactive molecules. Its oxetane ring structure allows for diverse functionalization, enabling the creation of complex molecules with potential pharmacological activity. Recent synthetic methodologies have optimized the yield and efficiency of such transformations, making it a valuable precursor in drug discovery .

Biochemical Applications

2.1. Protein Interaction Studies

this compound has been utilized in biochemical assays to study protein interactions and dynamics. Its ability to modify protein structures without significantly altering their function makes it an excellent candidate for probing protein-ligand interactions in drug design .

2.2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For example, it has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and are implicated in cancer metastasis . This inhibition can be pivotal in developing therapeutic strategies against cancer progression.

Material Science Applications

3.1. Polymer Chemistry

In materials science, this compound is explored for its application in polymer synthesis. Its oxetane moiety can participate in ring-opening polymerization, leading to the formation of novel polymers with tailored properties for use in coatings, adhesives, and biomedical devices .

3.2. Drug Delivery Systems

The compound's unique chemical structure allows it to be incorporated into drug delivery systems, enhancing the solubility and stability of therapeutic agents. By forming conjugates with drugs, it can improve their bioavailability and targeted delivery to specific tissues or cells .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyoxetan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methoxy group and acetic acid moiety also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues with Oxetane Moieties

Key Observations :

- The oxetane ring improves metabolic stability compared to acyclic ethers like methoxyacetic acid (C₃H₆O₃, CAS 625-45-6) .

- Carbamate or aminomethyl substituents (e.g., ) introduce synthetic versatility but increase toxicity risks (e.g., H302 warnings).

Methoxy-Substituted Aromatic Acetic Acids

Key Observations :

- Aromatic methoxy groups (e.g., ) enhance UV absorption, making these compounds useful in photochemical studies.

Q & A

Q. Table 1: Comparative Reactivity of Oxetane Derivatives

| Compound | Reactivity with NaBH₄ | Ring-Opening Rate (k, s⁻¹) | Major Product |

|---|---|---|---|

| This compound | Moderate | 2.1 × 10⁻³ | β-hydroxyacetic acid derivative |

| 3-Phenyloxetane | Low | 0.8 × 10⁻³ | Phenylpropanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.